molecular formula C19H24Cl2N2O B104697 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- CAS No. 18833-64-2

6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-

Cat. No. B104697
CAS RN: 18833-64-2
M. Wt: 367.3 g/mol
InChI Key: CNMATGDNCXDLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- is not fully understood. However, studies have suggested that it may exert its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. It has also been proposed that the compound may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- can induce various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. Additionally, it has been shown to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- in lab experiments is its potential as an anticancer and antimalarial agent. However, there are also some limitations associated with its use. For example, the compound has low solubility in water, which can make it challenging to work with in some experiments. Additionally, the compound has a relatively low yield in the synthesis process, which can limit its availability for research purposes.

Future Directions

There are several future directions for research involving 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-. One area of interest is the development of more efficient synthesis methods that can improve the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields, such as materials science and organic synthesis. Finally, there is a need for more in-depth studies to evaluate the safety and toxicity of the compound in vivo.

Synthesis Methods

The synthesis of 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- involves a multi-step process that includes the reaction of 2,4-dichloroquinoline with 3-dimethylaminopropyl chloride followed by reduction with sodium borohydride. The final product is obtained through a cyclization reaction using 1,3-dibromo-5,5-dimethylhydantoin and potassium carbonate. The overall yield of the synthesis is reported to be around 20%.

Scientific Research Applications

6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria.

properties

CAS RN

18833-64-2

Product Name

6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-

Molecular Formula

C19H24Cl2N2O

Molecular Weight

367.3 g/mol

IUPAC Name

3-[(2,4-dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)oxy]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H24Cl2N2O/c1-23(2)9-6-10-24-19-14-7-4-3-5-8-17(14)22-18-15(19)11-13(20)12-16(18)21/h11-12H,3-10H2,1-2H3

InChI Key

CNMATGDNCXDLTI-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=C2CCCCCC2=NC3=C1C=C(C=C3Cl)Cl

Canonical SMILES

CN(C)CCCOC1=C2CCCCCC2=NC3=C1C=C(C=C3Cl)Cl

Other CAS RN

18833-64-2

synonyms

2,4-Dichloro-11-[3-(dimethylamino)propoxy]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Origin of Product

United States

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